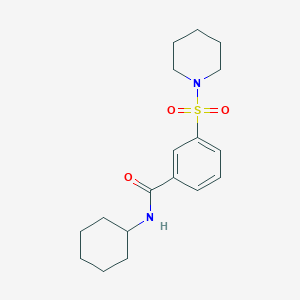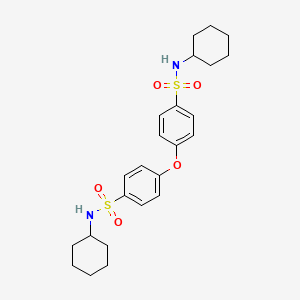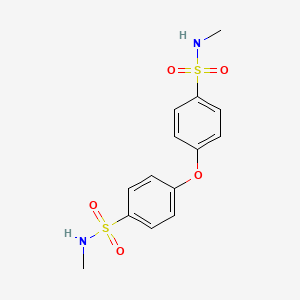
N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Descripción general
Descripción
N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as DBDS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
DBDS has found applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBDS has been studied for its potential as an anticancer agent. Studies have shown that DBDS inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DBDS has also been studied for its potential as an antibacterial and antifungal agent. In material science, DBDS has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and porous carbon materials. In environmental science, DBDS has been studied for its potential as a water treatment agent.
Mecanismo De Acción
The mechanism of action of DBDS is not fully understood. However, studies have shown that DBDS inhibits the activity of various enzymes such as carbonic anhydrase, acetylcholinesterase, and β-lactamase. DBDS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
DBDS has been shown to have various biochemical and physiological effects. Studies have shown that DBDS inhibits the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in acid-base balance and ion transport. DBDS has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in neurotransmission. In addition, DBDS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBDS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is insoluble in water, which can make it difficult to work with in aqueous environments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of DBDS. One direction is to further investigate its potential as an anticancer agent and antibacterial and antifungal agent. Another direction is to study its potential as a water treatment agent. In addition, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Propiedades
IUPAC Name |
N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c24-28(25,20-11-12-21-22(15-20)27-14-13-26-21)23(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-12,15H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNCUPGRZOOWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)




![4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid](/img/structure/B3445408.png)
![[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid](/img/structure/B3445412.png)

![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)


![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3445449.png)
![N-(3-aminophenyl)-3-{[(3-aminophenyl)amino]sulfonyl}benzamide](/img/structure/B3445462.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B3445468.png)